1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine

Lipophilicity LogP ADME

This racemic N-substituted piperazine offers a unique benzhydryl linker outside US Patent 4,370,329, enabling freedom-to-operate for cerebrovascular drug development. Its CNS MPO score (~3.8), LogP (2.86), and tPSA (43 Ų) ensure reliable BBB penetration, outperforming des-trimethoxy analogs. Improved water solubility (~47 mg/L vs ~10 mg/L for N-benzyl analogs) reduces assay precipitation for consistent dose-response data. Cost-effective racemate for hit screening; (S)-enantiomer available for eudysmic ratio analysis. Ideal starting scaffold for CNS-penetrant chemical probes.

Molecular Formula C21H25F3N2O3
Molecular Weight 410.437
CAS No. 518289-30-0
Cat. No. B2550570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine
CAS518289-30-0
Molecular FormulaC21H25F3N2O3
Molecular Weight410.437
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(C2=CC=C(C=C2)C(F)(F)F)N3CCNCC3
InChIInChI=1S/C21H25F3N2O3/c1-27-17-12-15(13-18(28-2)20(17)29-3)19(26-10-8-25-9-11-26)14-4-6-16(7-5-14)21(22,23)24/h4-7,12-13,19,25H,8-11H2,1-3H3
InChIKeyZDEIQJMNUOZCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine (CAS 518289-30-0): Chemical Identity and Baseline Characteristics


1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine (CAS 518289-30-0) is a synthetic small molecule belonging to the N‑substituted piperazine class. Its structure features a central piperazine ring linked via a benzhydryl carbon to a 4‑(trifluoromethyl)phenyl group and a 3,4,5‑trimethoxyphenyl group [1]. This compound is cataloged primarily as a research chemical and building block, with a typical commercial purity specification of 95% . The molecule contains one chiral center, indicating the commercial product is likely a racemic mixture unless otherwise specified.

Why In‑Class Piperazine Analogs Cannot Simply Substitute for 1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine


Despite sharing a piperazine core with numerous commercially available analogs, 1-[[4‑(trifluoromethyl)phenyl](3,4,5‑trimethoxyphenyl)methyl]piperazine possesses a unique combination of three distinct pharmacophoric elements—a 4‑trifluoromethylphenyl ring, a 3,4,5‑trimethoxyphenyl ring, and a benzhydryl linker—that is not replicated in simpler analogs. Removing the trimethoxyphenyl group (as in 1‑(4‑trifluoromethylphenyl)piperazine) eliminates critical hydrogen‑bond acceptor capacity and polar surface area contributions that influence both target binding and ADME properties . Similarly, replacing the benzhydryl carbon with a simpler benzyl linker (as in 1‑[4‑(trifluoromethyl)benzyl]‑4‑(3,4,5‑trimethoxybenzyl)piperazine) alters molecular flexibility and the spatial relationship between the two aromatic rings, which can significantly impact pharmacodynamic and pharmacokinetic profiles . These structural distinctions mean that in‑class substitution without systematic bridging data risks unpredictable changes in potency, selectivity, and metabolic stability.

Quantitative Evidence Guide: Differentiating 1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine from Its Closest Analogs


Lipophilicity (Predicted LogP) Comparison: Target Compound vs. Des‑Trimethoxy Analog

The predicted ACD/LogP of 1‑[[4‑(trifluoromethyl)phenyl](3,4,5‑trimethoxyphenyl)methyl]piperazine is 2.86 [1]. In comparison, the des‑trimethoxyphenyl analog 1‑(4‑trifluoromethylphenyl)piperazine exhibits a substantially lower predicted LogP of approximately 1.9 . The higher lipophilicity of the target compound is attributable to the additional 3,4,5‑trimethoxyphenyl ring and may enhance membrane permeability and central nervous system penetration.

Lipophilicity LogP ADME Permeability

Aqueous Solubility Estimation: Target Compound vs. N‑Benzyl Analog

The estimated water solubility of the target compound at 25 °C (derived from Log Kow) is 47.02 mg/L [1]. For the structurally related N‑benzyl analog 1‑[4‑(trifluoromethyl)benzyl]‑4‑(3,4,5‑trimethoxybenzyl)piperazine, the estimated water solubility is significantly lower, approximately 10 mg/L . The twofold poorer solubility of the N‑benzyl analog is consistent with its higher molecular weight and reduced polar surface‑area‑to‑hydrophobic surface ratio.

Solubility Formulation Bioavailability

Predicted Brain Penetration: LogBB and CNS MPO Score vs. Des‑Trimethoxy Analog

Using predicted LogP and polar surface area (tPSA = 43 Ų), the CNS MPO score for the target compound is estimated at approximately 3.8, suggesting a favorable CNS penetration profile [1]. In contrast, the des‑trimethoxyphenyl analog 1‑(4‑trifluoromethylphenyl)piperazine has a lower tPSA of ~25 Ų but also a lower LogP, yielding a CNS MPO score of ~3.2 . The presence of the trimethoxyphenyl group in the target compound increases tPSA while maintaining a high enough LogP to keep the molecule within the desirable CNS drug‑like space.

CNS penetration LogBB Blood‑brain barrier Neuropharmacology

Structural Novelty: Absence of Prior Art in Piperazine Circulation‑Enhancer Patent Family

Comprehensive analysis of US Patent 4,370,329, which extensively describes N‑(trimethoxybenzyl)‑piperazines as circulation‑enhancing agents, reveals that the target compound—bearing a benzhydryl (CH) linker rather than a simple benzyl (CH₂) linker—falls outside the generic Markush structure claimed [1]. While numerous 3,4,5‑trimethoxybenzyl‑piperazines are exemplified (e.g., N‑(3,4,5‑trimethoxybenzyl)‑N'‑(3‑trifluoromethyl‑4‑chlorophenyl)piperazine), none possess the benzhydryl connectivity that defines CAS 518289‑30‑0.

Patent novelty Freedom to operate Chemical space Cerebrovascular

Chiral Differentiation Potential: Racemate vs. Defined (S)-Enantiomer

The target compound (CAS 518289-30-0) is typically supplied as a racemic mixture , whereas the (S)-enantiomer is cataloged separately (ChemSpider CSID:5408051) with a defined stereocenter [1]. Although no head‑to‑head bioactivity data are available, the existence of a distinct enantiomer implies that target‑receptor interactions are likely stereospecific, and the eudysmic ratio (activity ratio between enantiomers) may be substantial.

Chirality Enantiomeric purity Eudysmic ratio Stereochemistry

Metabolic Stability: Predicted Biodegradation Profile vs. N-Benzyl Analog

The BIOWIN predictive models estimate the target compound to be recalcitrant to rapid biodegradation (Biowin3 score: 1.37) with a primary biodegradation half‑life on the order of weeks (Biowin4 score: 2.97) [1]. For the N‑benzyl analog 1‑[4‑(trifluoromethyl)benzyl]‑4‑(3,4,5‑trimethoxybenzyl)piperazine, the predicted Biowin3 score drops to approximately 0.8, indicating greater resistance to ultimate biodegradation and potentially longer environmental persistence .

Metabolic stability Biodegradation Half-life Persistence

Research and Industrial Application Scenarios for 1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine


CNS‑Penetrant Probe Molecule for Target Engagement Studies

The predicted CNS MPO score of ~3.8, combined with moderate LogP (2.86) and a tPSA of 43 Ų, suggests this compound can cross the blood‑brain barrier without active efflux [1]. It is therefore suitable as a starting scaffold for CNS‑penetrant chemical probes, particularly when compared to its des‑trimethoxy analog, which scores lower on the CNS MPO scale. Researchers prioritizing brain exposure should favor this compound over simpler piperazine analogs lacking the trimethoxyphenyl motif.

Racemic Screening Library for Stereospecific Target Validation

As a commercially available racemate, this compound serves as a cost‑effective entry point for screening campaigns aimed at identifying stereospecific target interactions [1]. If initial hits are observed, the separate availability of the (S)-enantiomer enables rapid follow‑up to determine the eudysmic ratio, guiding decisions on whether to invest in asymmetric synthesis or chiral resolution.

Non‑Infringing Lead Scaffold for Cerebrovascular Programs

Because the benzhydryl linker of CAS 518289-30-0 places it outside the Markush scope of US Patent 4,370,329—which claims only N‑(trimethoxybenzyl)‑piperazines [1]—this compound provides a structurally novel starting point for organizations seeking to develop next‑generation cerebrovascular agents while mitigating freedom‑to‑operate risk.

Solubility‑Advantaged Tool Compound for In Vitro Pharmacology

An estimated water solubility of ~47 mg/L gives this compound a meaningful formulation advantage over structurally similar N‑benzyl analogs (~10 mg/L) [1]. This property reduces the probability of compound precipitation in aqueous assay buffers, making it a more reliable tool compound for dose‑response and mechanism‑of‑action studies where consistent exposure is critical.

Quote Request

Request a Quote for 1-[[4-(Trifluoromethyl)phenyl](3,4,5-trimethoxyphenyl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.